molecular formula C11H15ClN4 B2669674 2-(1-benzyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride CAS No. 1706458-90-3

2-(1-benzyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride

Cat. No.: B2669674
CAS No.: 1706458-90-3
M. Wt: 238.72
InChI Key: XHCVGPQGGCMPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-benzyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of 1,2,3-triazoles. This compound is known for its versatile applications in various fields such as medicinal chemistry, materials science, and chemical biology. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction conditions usually include the use of copper(I) salts as catalysts, such as copper(I) bromide or copper(I) sulfate, in the presence of a reducing agent like sodium ascorbate .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-benzyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group or the triazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum oxide.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of triazole N-oxides.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted triazoles with various functional groups.

Mechanism of Action

The mechanism of action of 2-(1-benzyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, enhancing its catalytic activity in various reactions. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-benzyl-1H-1,2,3-triazol-5-yl)ethan-1-amine hydrochloride is unique due to the presence of both the triazole ring and the ethan-1-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

2-(3-benzyltriazol-4-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.ClH/c12-7-6-11-8-13-14-15(11)9-10-4-2-1-3-5-10;/h1-5,8H,6-7,9,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCVGPQGGCMPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=N2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.